REACTION_CXSMILES
|
C([Li])CCC.[S:6]1[CH:10]=[CH:9][N:8]=[CH:7]1.[CH3:11][Si:12](Cl)([CH3:14])[CH3:13]>C(OCC)C>[CH3:11][Si:12]([CH3:14])([CH3:13])[C:7]1[S:6][CH:10]=[CH:9][N:8]=1
|
Name
|
|
Quantity
|
40.6 mL
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Type
|
reactant
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Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
|
Name
|
|
Quantity
|
5.03 g
|
Type
|
reactant
|
Smiles
|
S1C=NC=C1
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Name
|
|
Quantity
|
6.41 g
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
59 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
|
Name
|
|
Quantity
|
59 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
-70 °C
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Type
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CUSTOM
|
Details
|
The reaction mixture is stirred at −70° C. for 1 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
is added at −70° C
|
Type
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TEMPERATURE
|
Details
|
to warm up to room temperature
|
Type
|
WASH
|
Details
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The mixture is washed with saturated NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |